

tert-Butyl 3-(hydroxymethyl)benzylcarbamate structure

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Compound of Interest

Compound Name: *tert-Butyl 3-(hydroxymethyl)benzylcarbamate*

Cat. No.: B153219

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An In-depth Technical Guide to **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** for Researchers and Drug Development Professionals

Executive Summary

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which incorporates a Boc-protected amine and a primary alcohol on a meta-substituted benzene ring, renders it a versatile building block for the synthesis of complex molecules and libraries of potential drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in contemporary drug discovery paradigms.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthesis is paramount. Bifunctional building blocks, such as **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**, are instrumental in accelerating the drug development pipeline. The presence of two distinct, orthogonally reactive functional groups—a carbamate-protected amine and a benzylic alcohol—allows for sequential and site-selective chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions,

yet it can be readily cleaved under acidic conditions. This inherent chemical versatility makes the title compound an invaluable intermediate for constructing diverse molecular architectures.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the physicochemical properties of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is crucial for its handling, reaction optimization, and for predicting the properties of its derivatives.

Figure 1: Chemical structure of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**.

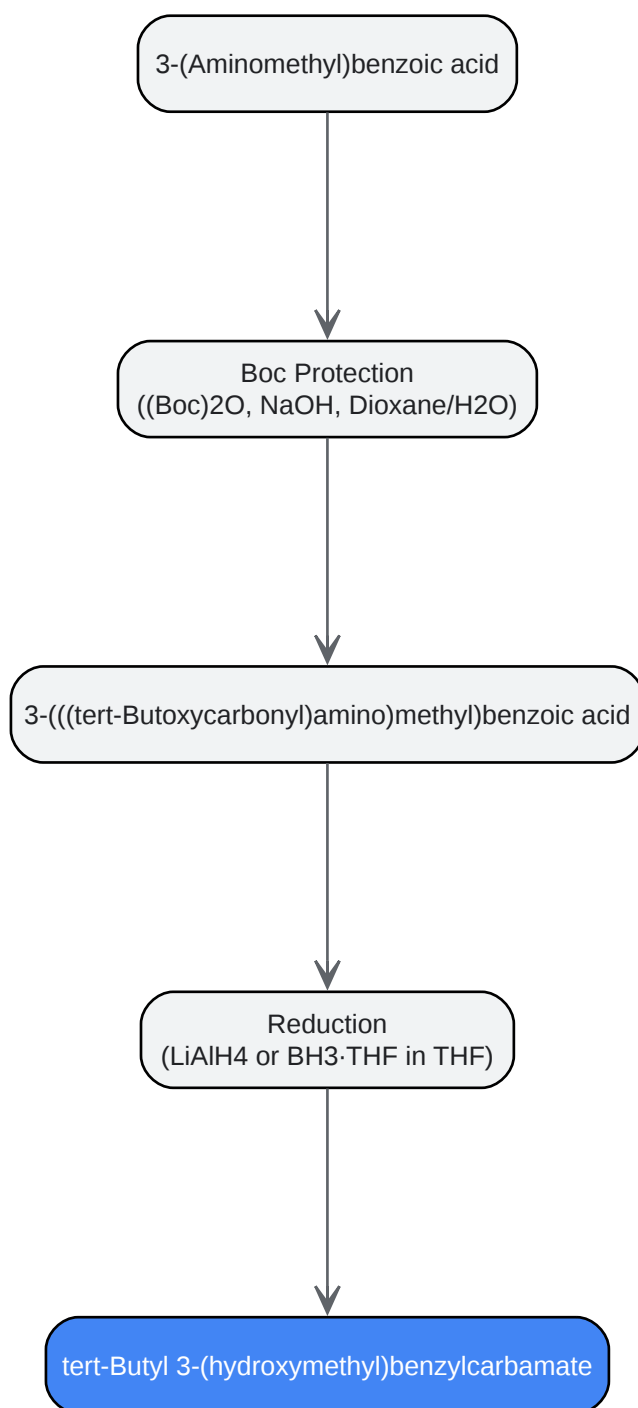
Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol
Appearance	White to off-white solid
Melting Point	77-81 °C
Boiling Point	374.6±22.0 °C (Predicted)
Density	1.115±0.06 g/cm ³ (Predicted)
pKa	12.87±0.46 (Predicted)
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Synthesis and Purification: A Step-by-Step Protocol

The most prevalent synthetic route to **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** involves the reduction of an appropriate carboxylic acid precursor after Boc protection of the amine.

Synthetic Workflow



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Figure 2: Synthetic workflow for **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**.

Detailed Experimental Methodology

Part A: Boc Protection of 3-(Aminomethyl)benzoic acid

- In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid in a 1:1 mixture of 1,4-dioxane and deionized water.
- Add 1.1 equivalents of sodium hydroxide and stir until a clear solution is obtained.
- Cool the reaction vessel to 0 °C using an ice-water bath.
- Slowly add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
- Remove the ice bath and allow the reaction to proceed at ambient temperature for 16 hours.
- Upon completion, carefully acidify the mixture to a pH of 2-3 using 1 M hydrochloric acid.
- Perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.

Part B: Reduction to the Benzylic Alcohol

- Under an inert atmosphere (argon or nitrogen), suspend the product from Part A in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C.
- Slowly add 1.5-2.0 equivalents of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF).
- Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by thin-layer chromatography (TLC).
- After the reaction is complete, cautiously quench the excess reducing agent. For LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH (aq), and water) is recommended.
- Filter the resulting solid salts and thoroughly wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategy

The crude **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is typically purified using silica gel column chromatography. A gradient elution system, for instance, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 50%), is effective for isolating the pure compound.

Structural Elucidation: Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed through a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is characterized by a singlet at ~ 1.45 ppm (9H, Boc group), a doublet at ~ 4.25 ppm (2H, benzylic CH_2 adjacent to NH), a singlet at ~ 4.60 ppm (2H, benzylic CH_2 of the alcohol), and multiplets between 7.20-7.40 ppm (4H, aromatic protons). The NH and OH protons typically appear as broad singlets.
 - ^{13}C NMR: Key signals include those for the Boc carbonyl, the quaternary and methyl carbons of the Boc group, the two distinct benzylic carbons, and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretch ($\sim 3350\text{ cm}^{-1}$), the C=O stretch of the carbamate ($\sim 1690\text{ cm}^{-1}$), and a broad O-H stretch from the alcohol ($\sim 3300\text{-}3500\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Mass spectral analysis, often using electrospray ionization (ESI), will confirm the molecular weight, typically showing the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts.

Applications in Drug Discovery and Chemical Biology

The unique structural attributes of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** make it a valuable tool in several areas of drug discovery.

Linker Technology in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound is an excellent starting point for the synthesis of PROTAC linkers. The hydroxyl group can be derivatized to connect to an E3 ubiquitin ligase ligand, while the amine (after Boc deprotection) can be acylated with a ligand for the protein of interest.



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Figure 3: Application in PROTAC synthesis workflow.

Scaffold for Combinatorial Chemistry

The hydroxyl group can be used to immobilize the molecule on a solid support. Subsequent deprotection of the amine allows for the construction of a diverse library of compounds through various amide coupling reactions, providing a powerful tool for hit identification and lead optimization.

Conclusion

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a high-value synthetic intermediate with broad applicability in medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular entities. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to empower researchers to fully leverage the potential of this versatile building block in their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10842218, tert-Butyl (3-(hydroxymethyl)benzyl)carbamate.
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